molecular formula C21H17F2N5O2 B2917771 4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922137-89-1

4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2917771
CAS RN: 922137-89-1
M. Wt: 409.397
InChI Key: MFMMGMVHYRXFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, coupling reactions, and cyclization. Key synthetic intermediates include 4-fluorobenzyl bromide and other building blocks . Further details on the synthetic route can be found in relevant literature.

Scientific Research Applications

Antituberculosis Activity

A compound closely related to 4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide demonstrated promising activity against Mycobacterium tuberculosis (MTB) and Mycobacterium smegmatis (MS) GyrB ATPase. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed an MTB MIC of 28.44 μM, indicating potential as an antituberculosis agent (Jeankumar et al., 2013).

Anticancer Activity

Compounds with a structural framework similar to 4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide have shown potential as anticancer agents. For example, novel fluoro-substituted benzo[b]pyran compounds demonstrated anti-lung cancer activity, highlighting the relevance of fluoro-substituted compounds in cancer research (Hammam et al., 2005).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their derivatives, sharing a structural resemblance with the compound , were synthesized and found to possess significant anti-influenza A virus (H5N1) activity (Hebishy et al., 2020). This suggests potential antiviral applications for similar compounds.

Anticonvulsant and Antidepressant Activities

Pyrazolopyrimidine derivatives, related to the chemical structure , were designed and evaluated for their anticonvulsant and antidepressant activities. Some of these compounds exhibited significant efficacy in models for anticonvulsant and antidepressant testing (Zhang et al., 2016). This highlights the potential of similar compounds in the treatment of neurological disorders.

Antimalarial Agents

Research on pyrido[1,2-a]pyrimidin-4-ones, structurally similar to the compound , revealed moderate antimalarial activity against chloroquine-sensitive Pf 3D7 strain of malaria. This indicates the possibility of related compounds being used as antimalarial agents (Mane et al., 2014).

Future Directions

: Sigma-Aldrich: 4-Fluorobenzyl bromide

properties

IUPAC Name

4-fluoro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2/c22-16-5-1-14(2-6-16)12-27-13-25-19-18(21(27)30)11-26-28(19)10-9-24-20(29)15-3-7-17(23)8-4-15/h1-8,11,13H,9-10,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMMGMVHYRXFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.